molecular formula C22H24N2O3 B2448526 methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate CAS No. 2034358-42-2

methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2448526
CAS No.: 2034358-42-2
M. Wt: 364.445
InChI Key: IYCYASFJXMWKLU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a combination of isoquinoline and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various substrates. This method allows for the formation of the pyrrolidine ring with high stereochemical control .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and ligands is crucial in achieving the desired stereochemistry and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of isoquinoline and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-27-22(26)20-9-5-4-8-19(20)21(25)24-13-11-18(15-24)23-12-10-16-6-2-3-7-17(16)14-23/h2-9,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYASFJXMWKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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